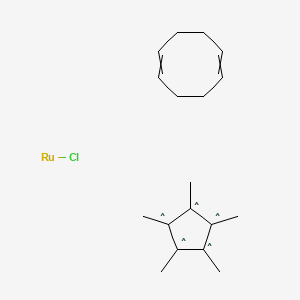
CID 85371172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a coordination complex of ruthenium. It is known for its role as a homogeneous catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by its yellow to brown color and is often used in research and industrial applications due to its catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent. The reaction proceeds as follows: [ \text{0.25 [CpRuCl]}_4 + \text{1,5-cyclooctadiene} \rightarrow \text{CpRuCl(1,5-cyclooctadiene)} ] where Cp* represents the pentamethylcyclopentadienyl ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Cyclotrimerization: Catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: Facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: Catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions:
Cyclotrimerization: Alkynylboronates, propargyl alcohols, terminal alkynes, and palladium(II) catalysts.
C-C Coupling: Norbornenes, norbornadiene, and alkynes.
Addition Reactions: Organic disulfides and alkenes.
Major Products:
Cyclotrimerization: Arylboronate.
C-C Coupling: [2 + 2] cycloadducts.
Addition Reactions: Vic-dithioethers.
Scientific Research Applications
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological applications due to its catalytic properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the synthesis of complex organic molecules.
Industry: Utilized in industrial processes that require efficient and selective catalysis.
Mechanism of Action
The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the desired products .
Comparison with Similar Compounds
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
Comparison: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is unique due to its specific combination of ligands, which confer distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in a variety of catalytic applications. Its ability to catalyze a wide range of reactions, including cyclotrimerization and C-C coupling, sets it apart from other ruthenium complexes .
Properties
Molecular Formula |
C18H27ClRu |
|---|---|
Molecular Weight |
379.9 g/mol |
InChI |
InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
InChI Key |
MQMQNIQJGNBEMG-UHFFFAOYSA-M |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















